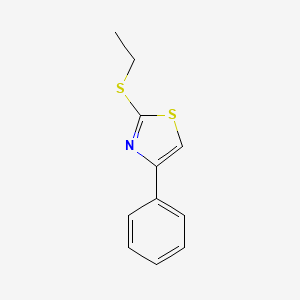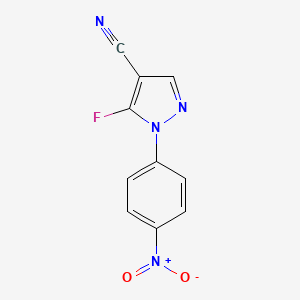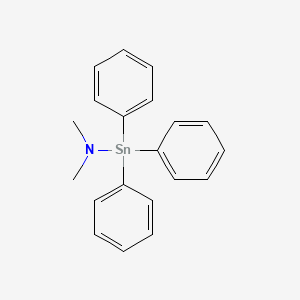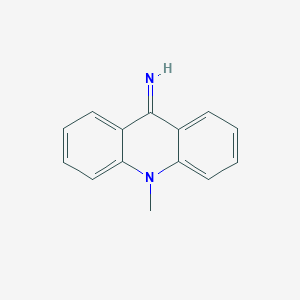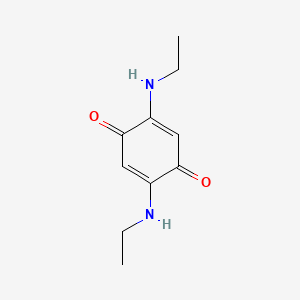
2,5-Bis(ethylamino)cyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(ethylamino)cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where two ethylamino groups are substituted at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(ethylamino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with ethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the ethylamino groups at the desired positions. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound. The purification of the final product is achieved through techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
2,5-Bis(ethylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The ethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and medicinal chemistry.
科学研究应用
2,5-Bis(ethylamino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,5-Bis(ethylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, it may interact with enzymes and proteins, modulating their activity and affecting cellular processes.
相似化合物的比较
Similar Compounds
- 2,5-Bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis(phenylamino)cyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Bis(ethylamino)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of ethylamino groups, which impart distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
1520-97-4 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
2,5-bis(ethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H14N2O2/c1-3-11-7-5-10(14)8(12-4-2)6-9(7)13/h5-6,11-12H,3-4H2,1-2H3 |
InChI 键 |
NEIWVIAXZGCRGM-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC(=O)C(=CC1=O)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


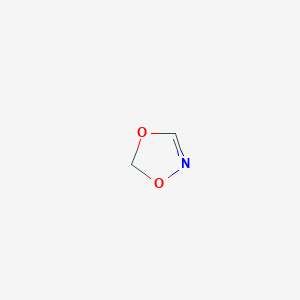
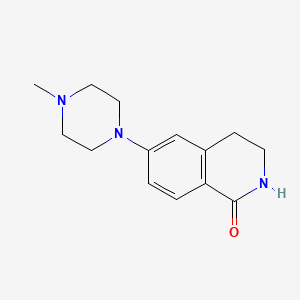
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)
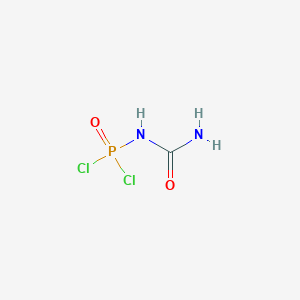

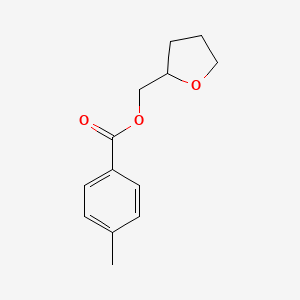
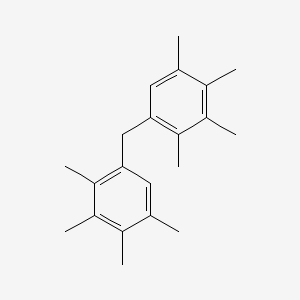
![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)

![2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)
